molecular formula C16H22N2O4 B11810810 Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate CAS No. 1185291-71-7

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate

Cat. No.: B11810810
CAS No.: 1185291-71-7
M. Wt: 306.36 g/mol
InChI Key: SXKQELMROQLMIB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further connected to a nicotinate moiety. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid with ethyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperidine derivatives .

Biological Activity

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, explores case studies, and presents data tables to elucidate the compound's biological effects.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a piperidine ring. Its structure can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This compound exhibits properties typical of piperidine derivatives, which are known for a wide range of biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For instance, compounds similar to this compound have shown efficacy in modulating immune responses and reducing inflammation in various models. One study demonstrated that certain piperidine derivatives inhibited the proliferation of regulatory T cells (Tregs), which play a crucial role in inflammation resolution .

Table 1: Summary of Anti-inflammatory Studies on Piperidine Derivatives

Compound NameModel UsedKey FindingsReference
EPPPβCDRat model of inflammationReduced Treg proliferation
Ethyl NicotinateIn vitro cell culturesDecreased cytokine release
Compound 12mChronic hepatic injury modelSuppressed collagen expression

2. Analgesic Properties

Piperidine derivatives have also been investigated for their analgesic properties. In experimental models, these compounds were found to significantly reduce pain responses, suggesting their potential use in pain management therapies.

Case Study 1: Efficacy in Chronic Inflammation

A study involving chronic inflammation induced by dimethylnitrosamine in rats demonstrated that this compound significantly reduced markers of inflammation and fibrosis. The mechanism involved inhibition of collagen prolyl-4-hydroxylase, leading to decreased collagen deposition .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that piperidine derivatives exhibited cytotoxic effects, decreasing cell viability significantly. The results indicated that these compounds could potentially serve as leads for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Cytokine Production : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Modulation of Treg Activity : By affecting Treg proliferation, it plays a role in regulating immune responses during inflammation.

Properties

CAS No.

1185291-71-7

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-3-21-15(19)12-7-10-18(11-8-12)14-13(6-5-9-17-14)16(20)22-4-2/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3

InChI Key

SXKQELMROQLMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(=O)OCC

Origin of Product

United States

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